



Application Notes and Protocols for Cavosonstat in Cell Culture Experiments

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Compound of Interest				
Compound Name:	Cavosonstat			
Cat. No.:	B606496	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavosonstat (also known as N91115) is a small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR).[1][2] GSNOR is a key enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol that plays a critical role in nitric oxide (NO) signaling. By inhibiting GSNOR, **Cavosonstat** leads to an increase in the intracellular levels of GSNO.[3] This elevation in GSNO enhances the S-nitrosylation of specific proteins, thereby modulating their function.

One of the primary targets of this mechanism is the chaperone protein system involved in the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] In cystic fibrosis (CF) patients with the common F508del mutation, the CFTR protein is misfolded and prematurely degraded. **Cavosonstat**, by promoting the S-nitrosylation of chaperone proteins, helps to stabilize the F508del-CFTR protein, allowing it to traffic to the cell membrane and function as a chloride channel.[3][4] While clinical trials for **Cavosonstat** in CF were discontinued due to a lack of significant clinical benefit, it remains a valuable tool for in vitro research into GSNOR biology and CFTR protein stability.

These application notes provide detailed protocols for the use of **Cavosonstat** in cell culture experiments to study its effects on the GSNOR-CFTR signaling pathway.



Data Presentation

Table 1: Solubility and Storage of Cavosonstat

Parameter	Value	Reference
Molecular Weight	299.72 g/mol	[2]
Solubility	23.33 mg/mL in DMSO (77.85 mM)	[5]
Storage (Powder)	-20°C for up to 3 years	[5]
Storage (Solvent)	-80°C for up to 1 year	[5]

Table 2: Recommended Cell Lines for Cavosonstat

Experiments

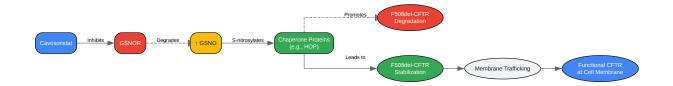
Cell Line	Description	Key Applications
CFBE410- (with F508del-CFTR)	Human bronchial epithelial cells homozygous for the F508del-CFTR mutation.	Studying the effects of Cavosonstat on F508del-CFTR protein expression, maturation, and function.
CFPAC-1	Human pancreatic ductal adenocarcinoma cell line with the F508del-CFTR mutation.	Investigating the impact of Cavosonstat on CFTR in a pancreatic cell context.[6]
Primary Human Bronchial Epithelial (HBE) Cells	Primary cells isolated from CF patients (F508del homozygous) or non-CF donors.	Providing a more physiologically relevant model to study Cavosonstat's effects on CFTR.[7]
RAW 264.7	Murine macrophage cell line.	General studies on the effects of GSNOR inhibition on S-nitrosylation and inflammatory signaling.[8]
A549	Human lung adenocarcinoma cell line.	Investigating GSNOR inhibition in a lung epithelial cell model. [9]



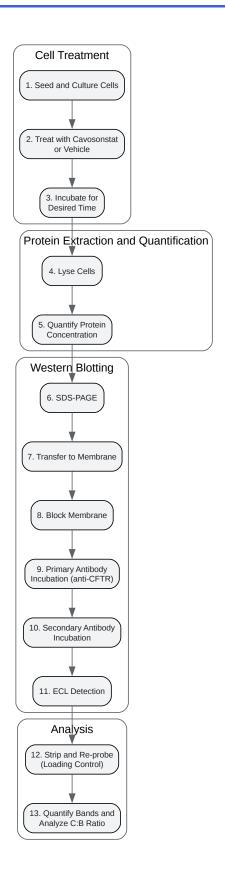
Signaling Pathway

The primary mechanism of action of **Cavosonstat** involves the inhibition of GSNOR, leading to the stabilization of the F508del-CFTR protein. This pathway is initiated by the administration of **Cavosonstat**, which then permeates the cell membrane to inhibit GSNOR. The subsequent increase in GSNO levels facilitates the S-nitrosylation of chaperone proteins, preventing the degradation of F508del-CFTR and allowing its transport to the cell membrane.









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